molecular formula C19H16N4O2S2 B2980550 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1396767-69-3

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2980550
CAS No.: 1396767-69-3
M. Wt: 396.48
InChI Key: XGGDVUIXKDOOQM-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 4-methyl group and a thiophen-2-yl moiety at positions 4 and 2, respectively. The thiazole’s 5-methyl group is linked via an acetamide bridge to a 4-oxoquinazolin-3(4H)-yl heterocycle.

Properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c1-12-16(27-18(22-12)15-7-4-8-26-15)9-20-17(24)10-23-11-21-14-6-3-2-5-13(14)19(23)25/h2-8,11H,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGDVUIXKDOOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, with the CAS number 1396767-69-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4O2S2C_{19}H_{16}N_{4}O_{2}S_{2}, with a molecular weight of 396.48 g/mol. The structure features a thiazole ring, a quinazoline moiety, and an acetamide functional group, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC19H16N4O2S2
Molecular Weight396.48 g/mol
CAS Number1396767-69-3

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole and quinazoline derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.

  • Cell Line Studies : Research indicates that derivatives containing thiazole and quinazoline structures exhibit cytotoxic effects on A549 (lung cancer) and C6 (glioma) cell lines. The mechanisms include:
    • Induction of apoptosis through caspase activation.
    • Inhibition of DNA synthesis as evidenced by MTT assays .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole and quinazoline rings has been correlated with enhanced anticancer activity. For example, modifications that increase hydrophobic interactions often improve binding affinity to target proteins involved in cancer progression .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor. Studies on related compounds suggest that they can inhibit urease activity, which is crucial for certain bacterial infections.

  • Urease Inhibition : Urease inhibitors derived from thiazole frameworks have shown promising results in vitro, outperforming standard inhibitors in terms of potency. This inhibition is critical for managing conditions like urinary tract infections where urease-producing bacteria thrive .

Case Studies

Several case studies have documented the biological activities of compounds related to this compound:

  • Anticancer Efficacy : A study demonstrated significant anticancer effects in a series of synthesized thiazole derivatives, with some derivatives inducing over 70% cell death in A549 cells at low concentrations .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to the active sites of target enzymes, suggesting a mechanism where structural modifications can enhance binding affinity and specificity .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Electron-Rich Moieties : Thiophene and thiazole rings enhance interactions with hydrophobic enzyme pockets, as seen in urease inhibitors () and kinase inhibitors () .
  • Substituent Effects : Bulky groups (e.g., 2,3-dimethoxyphenyl in ) may sterically hinder binding, while electron-withdrawing groups (e.g., chloro in ) improve metabolic stability .

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